molecular formula C6H3BrF3N B14041312 2-Bromo-6-(difluoromethyl)-3-fluoropyridine

2-Bromo-6-(difluoromethyl)-3-fluoropyridine

Katalognummer: B14041312
Molekulargewicht: 225.99 g/mol
InChI-Schlüssel: HGPMGFISJZFOIW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-6-(difluoromethyl)-3-fluoropyridine is a fluorinated pyridine derivative. This compound is of interest due to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of bromine, fluorine, and difluoromethyl groups in its structure imparts distinct reactivity and stability characteristics.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(difluoromethyl)-3-fluoropyridine typically involves the bromination and fluorination of pyridine derivatives. One common method includes the following steps:

    Starting Material: Pyridine derivative.

    Bromination: Introduction of the bromine atom at the 2-position using bromine or a brominating agent.

    Fluorination: Introduction of fluorine atoms at the 3- and 6-positions using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Difluoromethylation: Introduction of the difluoromethyl group using difluoromethylating reagents like difluoromethyl bromide or difluoromethyl sulfone.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) can optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-6-(difluoromethyl)-3-fluoropyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents (e.g., DMF or DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or ethanol.

Major Products Formed

    Substitution Products: Amino, thio, or alkoxy derivatives.

    Oxidation Products: Pyridine N-oxides or other oxidized derivatives.

    Reduction Products: Reduced pyridine derivatives.

    Coupling Products: Biaryl or heteroaryl compounds.

Wissenschaftliche Forschungsanwendungen

2-Bromo-6-(difluoromethyl)-3-fluoropyridine has several scientific research applications:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: Utilized in the development of advanced materials with unique electronic or optical properties.

    Chemical Biology: Employed in the study of biological pathways and the development of chemical probes.

    Agricultural Chemistry: Used in the synthesis of agrochemicals, such as herbicides or insecticides.

Wirkmechanismus

The mechanism of action of 2-Bromo-6-(difluoromethyl)-3-fluoropyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, while the bromine atom can facilitate further functionalization.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Bromo-6-(difluoromethyl)-3-fluoropyridine is unique due to the combination of bromine, difluoromethyl, and fluorine groups on a pyridine ring. This combination imparts distinct reactivity and stability, making it valuable for specific applications in medicinal chemistry and materials science.

Eigenschaften

Molekularformel

C6H3BrF3N

Molekulargewicht

225.99 g/mol

IUPAC-Name

2-bromo-6-(difluoromethyl)-3-fluoropyridine

InChI

InChI=1S/C6H3BrF3N/c7-5-3(8)1-2-4(11-5)6(9)10/h1-2,6H

InChI-Schlüssel

HGPMGFISJZFOIW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=NC(=C1F)Br)C(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.